

Application Notes and Protocols for Co-culture Experiments with AZ084

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For Researchers, Scientists, and Drug Development Professionals

Introduction to AZ084: A CCR8 Antagonist for Immuno-Oncology Research

AZ084 is a potent and selective allosteric antagonist of the C-C chemokine receptor 8 (CCR8). [1][2][3] CCR8 is a G protein-coupled receptor predominantly expressed on tumor-infiltrating regulatory T cells (Tregs), a key immunosuppressive cell type in the tumor microenvironment. [1] The interaction of CCR8 with its ligand, CCL1, promotes Treg migration and enhances their suppressive function, thereby hindering anti-tumor immune responses. By blocking this interaction, **AZ084** has the potential to reduce the immunosuppressive activity of Tregs within the tumor, thereby reactivating anti-tumor immunity. These application notes provide detailed protocols for utilizing **AZ084** in co-culture experiments involving tumor cells and immune cells to evaluate its immunomodulatory and anti-tumor effects.

Data Presentation

The following tables summarize representative quantitative data for a CCR8 antagonist, analogous to the expected effects of **AZ084**, in various in vitro assays.

Table 1: Inhibition of Regulatory T Cell (Treg) Suppression



Concentration of AZ084 (nM)	Inhibition of T effector cell proliferation (%)
0.1	15 ± 3
1	45 ± 5
10	78 ± 6
100	92 ± 4
IC50 (nM)	~2.5

This table presents representative data on the ability of a CCR8 antagonist to reverse Tregmediated suppression of T effector cell proliferation in a co-culture assay.

Table 2: Inhibition of T Cell Migration

Concentration of AZ084 (nM)	Inhibition of CCL1-induced T cell migration (%)
0.01	12 ± 2
0.1	52 ± 4
1	85 ± 5
10	98 ± 2
IC50 (nM)	~0.09

This table shows representative data for the inhibition of CCL1-induced migration of CCR8-expressing T cells by a CCR8 antagonist in a transwell migration assay.

Table 3: Effect on Cytokine Production in Tumor-Immune Co-culture



Treatment	IFN-γ (pg/mL)	TNF-α (pg/mL)	IL-10 (pg/mL)
Tumor + T cells (Control)	150 ± 20	80 ± 15	250 ± 30
Tumor + T cells + AZ084 (10 nM)	450 ± 45	220 ± 30	100 ± 15

This table illustrates the potential of a CCR8 antagonist to modulate the cytokine profile in a coculture of tumor cells and T cells, indicating a shift towards a pro-inflammatory, anti-tumor environment.

Experimental Protocols Protocol for In Vitro Treg Suppression Assay

This assay evaluates the ability of **AZ084** to reverse the suppressive function of regulatory T cells (Tregs) on the proliferation of effector T cells (Teffs).

Materials:

- Human Peripheral Blood Mononuclear Cells (PBMCs)
- CD4+ T Cell Isolation Kit
- CD25+ T Cell Selection Kit
- Treg expansion medium (e.g., RPMI-1640 with 10% FBS, IL-2, and anti-CD3/CD28 beads)
- Teff proliferation medium (e.g., RPMI-1640 with 10% FBS and anti-CD3/CD28 beads)
- Cell proliferation dye (e.g., CFSE)
- AZ084
- 96-well round-bottom plates

Procedure:



- Isolate Immune Cells:
 - Isolate PBMCs from healthy donor blood.
 - Isolate CD4+ T cells from PBMCs using a magnetic-activated cell sorting (MACS) kit.
 - From the CD4+ population, isolate CD25+ Tregs and CD25- Teffs.
- Label Teffs:
 - Label the Teffs with a cell proliferation dye (e.g., CFSE) according to the manufacturer's instructions.
- · Co-culture Setup:
 - Plate the labeled Teffs at a density of 5 x 10⁴ cells/well in a 96-well round-bottom plate.
 - Add Tregs at different Teff:Treg ratios (e.g., 1:1, 2:1, 4:1).
 - Add varying concentrations of AZ084 to the appropriate wells. Include a vehicle control.
 - Stimulate the co-culture with anti-CD3/CD28 beads.
- Incubation:
 - Incubate the plate for 3-4 days at 37°C in a humidified CO2 incubator.
- Analysis:
 - Harvest the cells and analyze the proliferation of Teffs (CFSE dilution) by flow cytometry.
 - Calculate the percentage of suppression for each condition and determine the IC50 of AZ084.

Protocol for T Cell-Mediated Tumor Cell Cytotoxicity Assay

This assay assesses whether AZ084 can enhance the killing of tumor cells by immune cells.



Materials:

- Tumor cell line (e.g., a line known to be susceptible to T-cell killing)
- PBMCs or isolated T cells (e.g., CD8+ T cells)
- Co-culture medium (e.g., RPMI-1640 with 10% FBS)
- Cytotoxicity detection reagent (e.g., LDH release assay kit or a fluorescent live/dead cell stain)
- AZ084
- 96-well flat-bottom plates

Procedure:

- Plate Tumor Cells:
 - Seed the tumor cells in a 96-well flat-bottom plate and allow them to adhere overnight.
- Prepare Immune Cells:
 - Isolate PBMCs or specific T cell subsets.
 - If necessary, activate the T cells prior to the co-culture (e.g., with anti-CD3/CD28 antibodies).
- Co-culture:
 - Remove the medium from the tumor cells and add the immune cells at a specific effectorto-target (E:T) ratio (e.g., 10:1, 5:1).
 - Add different concentrations of AZ084 to the wells.
- Incubation:
 - Incubate the co-culture for 24-72 hours.



- Measure Cytotoxicity:
 - Measure tumor cell lysis using a standard cytotoxicity assay (e.g., LDH release in the supernatant or by staining and imaging/flow cytometry).
 - Include controls for spontaneous death of tumor and effector cells.

Protocol for Cytokine Profiling in Co-culture Supernatants

This protocol is for measuring the levels of key cytokines in the supernatant of tumor-immune co-cultures to understand the immunomodulatory effects of **AZ084**.

Materials:

- Supernatants from the co-culture experiments (from Protocol 1 or 2).
- Multiplex cytokine assay kit (e.g., Luminex-based) or individual ELISA kits for cytokines of interest (e.g., IFN-y, TNF-α, IL-10, IL-2).
- Plate reader capable of detecting the assay signal.

Procedure:

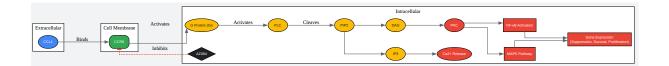
- Collect Supernatants:
 - At the end of the co-culture incubation period, centrifuge the plates to pellet the cells.
 - Carefully collect the supernatants and store them at -80°C until analysis.
- Cytokine Measurement:
 - Thaw the supernatants on ice.
 - Perform the cytokine measurement using a multiplex assay or individual ELISAs according to the manufacturer's instructions.
- Data Analysis:



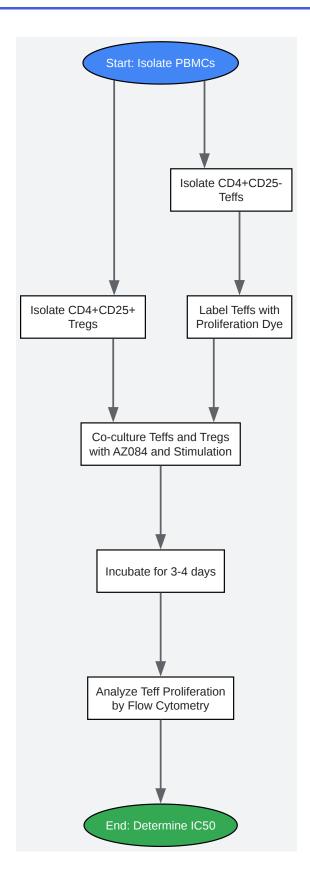
- Quantify the concentration of each cytokine in the samples based on the standard curve.
- Compare the cytokine levels between different treatment groups.

Mandatory Visualizations

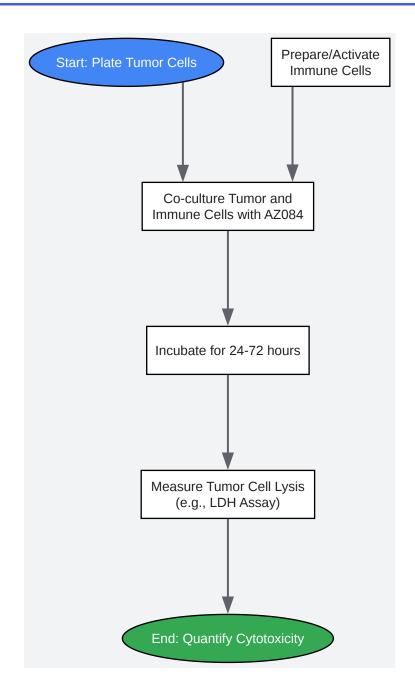












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